molecular formula C12H19N B1317253 4-Methyl-4-phenylpentan-2-amine CAS No. 24854-91-9

4-Methyl-4-phenylpentan-2-amine

Cat. No. B1317253
CAS RN: 24854-91-9
M. Wt: 177.29 g/mol
InChI Key: ZEKIMUJKTNMBLZ-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylpentan-2-amine is a chemical compound with the CAS Number: 24854-91-9 . It has a molecular weight of 177.29 and is typically in liquid form .


Molecular Structure Analysis

The InChI code for 4-Methyl-4-phenylpentan-2-amine is 1S/C12H19N/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 . This indicates that the molecule contains 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

4-Methyl-4-phenylpentan-2-amine is a liquid at room temperature .

Scientific Research Applications

Neurotoxicity and Parkinson's Disease Model

4-Methyl-4-phenylpentan-2-amine is closely related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound that has been instrumental in the study of Parkinson's disease. MPTP selectively targets the substantia nigra in both human and non-human primates, mimicking the neuropathology of Parkinson's disease. This has led to the development of an animal model for Parkinson's research, facilitating the understanding of the disease's pathophysiology and the exploration of potential treatments. The neurotoxic mechanism involves the oxidation of MPTP to its quaternary amine MPP+, highlighting the critical role of the "4-5" double bond in the nitrogen-containing ring for its toxic effects (Langston, Langston, & Irwin, 1984).

Heterocyclic Amines and Cancer Research

Research into heterocyclic amines (HAs), such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), has revealed their formation in cooked meats and their implications in cancer, particularly breast cancer. Experimental evidence suggests these compounds are metabolically activated in humans and can form DNA adducts, contributing to carcinogenesis. This highlights the importance of understanding dietary exposure to HAs and their role in cancer risk, underscoring the need for further research into their mechanisms of action and potential mitigation strategies (Snyderwine, 1994).

Chemical Synthesis and Catalysis

4-Methyl-4-phenylpentan-2-amine's structural motifs are utilized in the synthesis of various heterocyclic compounds, highlighting its role in organic synthesis. For example, derivatives of similar compounds have been explored for the creation of dyes and heterocyclic compounds, illustrating the versatile nature of these chemical structures in facilitating a wide range of synthetic routes. This research underlines the potential of such compounds in the development of new materials and chemical entities (Gomaa & Ali, 2020).

Advanced Oxidation Processes

In the context of environmental science, advanced oxidation processes (AOPs) have been investigated for the degradation of nitrogen-containing compounds, including aromatic and aliphatic amines. AOPs offer effective solutions for mineralizing persistent organic pollutants, improving water treatment technologies. This area of research is critical for addressing the challenges posed by hazardous compounds in water sources, demonstrating the importance of chemical research in environmental protection and sustainability (Bhat & Gogate, 2021).

Safety And Hazards

The safety information for 4-Methyl-4-phenylpentan-2-amine includes several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that the compound is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methyl-4-phenylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKIMUJKTNMBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4-phenylpentan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Ibrahim, T Yamasaki, K Furukawa… - The Journal of …, 2022 - academic.oup.com
Glycosylphosphatidylinositol-specific phospholipase C (GPI-PLC) of Trypanosoma brucei, the causative protozoan parasite of African trypanosomiasis, is a membrane-bound enzyme …
Number of citations: 1 academic.oup.com

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